molecular formula C18H21ClN2O4S B3542232 N-(2-chlorophenyl)-3-[(diethylamino)sulfonyl]-4-methoxybenzamide

N-(2-chlorophenyl)-3-[(diethylamino)sulfonyl]-4-methoxybenzamide

Cat. No.: B3542232
M. Wt: 396.9 g/mol
InChI Key: MYJPLEORBGPGML-UHFFFAOYSA-N
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Description

The compound “N-(2-chlorophenyl)-3-[(diethylamino)sulfonyl]-4-methoxybenzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common feature in many pharmaceutical drugs . The presence of the sulfonyl group and the diethylamino group could suggest that this compound might have some biological activity, but without specific studies on this compound, it’s hard to predict its exact properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a benzene ring (from the “benzamide” part of the name), a sulfonyl group (-SO2-), a diethylamino group ((C2H5)2N-), and a methoxy group (-OCH3). The “2-chlorophenyl” part suggests the presence of a second benzene ring with a chlorine atom attached .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, the presence of polar or nonpolar groups, and the presence of functional groups like the sulfonyl, diethylamino, and methoxy groups .

Properties

IUPAC Name

N-(2-chlorophenyl)-3-(diethylsulfamoyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c1-4-21(5-2)26(23,24)17-12-13(10-11-16(17)25-3)18(22)20-15-9-7-6-8-14(15)19/h6-12H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJPLEORBGPGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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